molecular formula C19H20FNO B1324822 4-Fluoro-4'-piperidinomethyl benzophenone CAS No. 898771-43-2

4-Fluoro-4'-piperidinomethyl benzophenone

Cat. No.: B1324822
CAS No.: 898771-43-2
M. Wt: 297.4 g/mol
InChI Key: MJEJDMXSEARIPP-UHFFFAOYSA-N
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Description

4-Fluoro-4'-piperidinomethyl benzophenone (CAS: 898771-43-2) is a fluorinated benzophenone derivative with a piperidinomethyl substituent at the 4' position. Its molecular formula is C₁₉H₂₀FNO, and it has a molecular weight of 297.37 g/mol . The compound features a benzophenone backbone modified with a fluorine atom (electron-withdrawing group) and a piperidinomethyl group (bulky tertiary amine), which influence its electronic, steric, and solubility properties. It is utilized in polymer synthesis and materials science, particularly in UV-responsive poly(lactic acid) (PLA) copolymers .

Properties

IUPAC Name

(4-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-2-1-3-13-21/h4-11H,1-3,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEJDMXSEARIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642691
Record name (4-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-43-2
Record name (4-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-piperidinomethyl benzophenone typically involves the reaction of 4-fluorobenzophenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 4-fluorobenzophenone and piperidine.

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating at temperatures ranging from 60°C to 100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-4’-piperidinomethyl benzophenone may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

4-Fluoro-4’-piperidinomethyl benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially modulating their activity. The piperidinomethyl group may facilitate the compound’s binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Variations
  • 4-Bromo-3-Fluoro-2'-(4-Methylpiperazinomethyl) Benzophenone (CAS: 898783-25-0) Formula: C₁₉H₂₀BrFN₂O Key Differences: Replaces the piperidinomethyl group with a methylpiperazinomethyl group (additional nitrogen in the ring) and introduces bromine at the 4-position. Bromine increases molecular weight (MW: 400.29 vs. 297.37) and polarizability .
  • 2,5-Dichloro-4'-piperidinomethyl Benzophenone (CAS: 898775-57-0) Formula: C₁₉H₂₀Cl₂NO Key Differences: Substitutes fluorine with chlorine at the 2- and 5-positions.
  • 4-Chloro-3-Fluoro-4'-piperidinomethyl Benzophenone (CAS: 898775-20-7) Formula: C₁₉H₂₀ClFNO Key Differences: Retains the piperidinomethyl group but introduces chlorine at the 4-position and fluorine at the 3-position. The dual halogenation may enhance UV absorption but reduce thermal stability due to increased steric hindrance .
Functional Group Comparisons
  • 4-Fluoro-4'-hydroxybenzophenone (4F4OHBP) Formula: C₁₃H₉F₂O₂ Key Differences: Replaces the piperidinomethyl group with a hydroxyl group. The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, making 4F4OHBP more suitable for aqueous-phase applications (e.g., environmental sensors) but less compatible with hydrophobic polymers like PLA .

Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Boiling Point Solubility Key Properties
4-Fluoro-4'-piperidinomethyl BP C₁₉H₂₀FNO 297.37 Not reported Moderate in organics UV-responsive, tertiary amine basicity
4-Bromo-3-Fluoro-2'-(4-MP) BP* C₁₉H₂₀BrFN₂O 400.29 Not reported High in polar solvents Enhanced H-bonding, higher MW
2,5-Dichloro-4'-piperidinomethyl BP C₁₉H₂₀Cl₂NO 376.28 Not reported Low in water Reduced electron-withdrawing effects
4F4OHBP C₁₃H₉F₂O₂ 244.21 Not reported High in water Hydrophilic, strong UV absorption

*MP = Methylpiperazinomethyl

Biological Activity

4-Fluoro-4'-piperidinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorine atom and a piperidinomethyl group, has been studied for various applications in medicinal chemistry, pharmacology, and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular structure of this compound includes:

  • Fluorine Atom : Enhances reactivity and interaction with biological targets.
  • Piperidinomethyl Group : Affects binding affinity to macromolecules.

These structural features contribute to its unique biological properties compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom allows for strong interactions with active sites on proteins, potentially modulating their activity. The piperidinomethyl group facilitates binding to various biological macromolecules, influencing biochemical pathways involved in cell proliferation and apoptosis.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-78.47 ± 0.18Induces apoptosis and inhibits proliferation
HeLa9.22 ± 0.17Alters cell cycle progression
Jurkat4.64 ± 0.08Arrests cell cycle in sub-G1 phase

The compound shows significant cytotoxicity, particularly in the Jurkat cell line, suggesting it may be a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer effects, preliminary investigations indicate potential antimicrobial properties. The compound has been studied for its ability to inhibit microbial growth, although specific data on its efficacy against various pathogens remain limited.

Case Studies

  • Study on MCF-7 Cell Lines : In a controlled experiment, MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in viable cells over time, indicating its potential as an effective anticancer agent.
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound resulted in significant changes in cell cycle distribution among Jurkat cells, confirming its role in inducing apoptosis .

Comparative Analysis

When compared to similar compounds such as 4-Fluorobenzophenone and 4-Piperidinomethylbenzophenone, this compound exhibits enhanced reactivity due to the fluorine substitution and improved binding affinity owing to the piperidine ring structure. This uniqueness positions it favorably for applications in drug design and development.

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